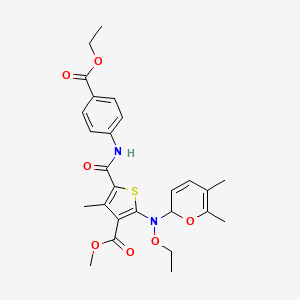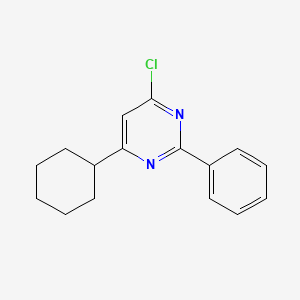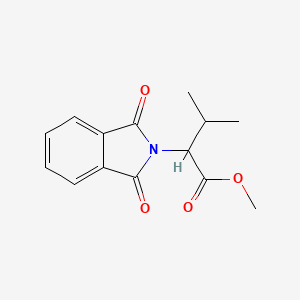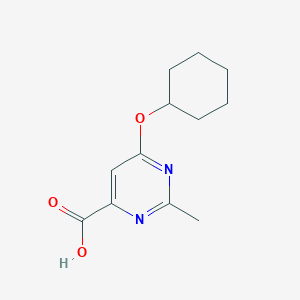
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base, followed by cyclization with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine include:
4-(4-Chlorophenyl)-6-(2,2,2-trifluoro-1-(3’-fluoro-[1,1’-biphenyl]-4-yl)ethoxy)pyrimidin-2-amine: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds share a heterocyclic structure and are used in similar applications, such as pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10ClN3O2S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
SIFNPXXODJMZRB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate](/img/structure/B11785005.png)









![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)


